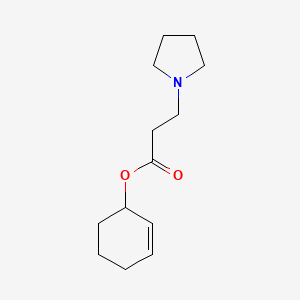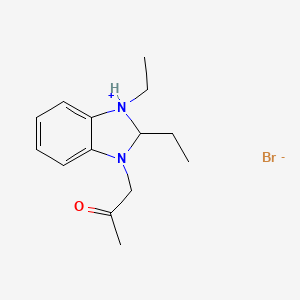
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a dihydrobenzothiopyran ring system with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile involves its interaction with biological molecules and cellular pathways. The compound acts as a protonophore, disrupting the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation. This results in increased metabolic rate and heat production . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar analytical applications for detecting carbonyl compounds.
Dinitrobenzenes: Display similar chemical reactivity and biological activities.
Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is unique due to its specific structural features, including the dihydrobenzothiopyran ring and carbonitrile group
Properties
CAS No. |
62525-48-8 |
|---|---|
Molecular Formula |
C16H11N3O4S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-3,4-dihydroisothiochromene-1-carbonitrile |
InChI |
InChI=1S/C16H11N3O4S/c17-10-16(13-4-2-1-3-11(13)7-8-24-16)14-6-5-12(18(20)21)9-15(14)19(22)23/h1-6,9H,7-8H2 |
InChI Key |
NNWVPWJMJFZGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)(C#N)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)


![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)



![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)

